molecular formula C11H20N2O2 B15051853 methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate

methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate

Cat. No.: B15051853
M. Wt: 212.29 g/mol
InChI Key: ZINNOZNHWBZIMN-NXEZZACHSA-N
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Description

Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a cyclopropylmethyl group. The stereochemistry of the compound is defined by the (3R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another approach includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are known for their efficiency and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: The amino group and other substituents on the piperidine ring can participate in substitution reactions, resulting in a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction processes, and changes in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate stands out due to its specific (3R,4R) configuration and the presence of the cyclopropylmethyl group

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-15-11(14)9-7-13(5-4-10(9)12)6-8-2-3-8/h8-10H,2-7,12H2,1H3/t9-,10-/m1/s1

InChI Key

ZINNOZNHWBZIMN-NXEZZACHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN(CC[C@H]1N)CC2CC2

Canonical SMILES

COC(=O)C1CN(CCC1N)CC2CC2

Origin of Product

United States

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